ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted with an ethyl carboxylate ester, methyl groups at positions 3 and 4, and a benzoylimino linker connected to a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety. Key structural attributes include:
- Sulfonyl Group: The tetrahydroisoquinoline-2-sulfonyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity and intermolecular interactions .
- Ethyl Carboxylate: Enhances lipophilicity, impacting solubility and membrane permeability .
Crystallographic data for such compounds are often resolved using programs like SHELX, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
ethyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-4-32-23(29)21-16(2)26(3)24(33-21)25-22(28)18-9-11-20(12-10-18)34(30,31)27-14-13-17-7-5-6-8-19(17)15-27/h5-12H,4,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTNIZQNKKKWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common approach is the Bischler-Napieralski reaction, which is used to form the tetrahydroisoquinoline core . This is followed by sulfonylation to introduce the sulfonyl group and subsequent coupling reactions to attach the thiazole ring and the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate exhibit promising anticancer properties. The thiazole moiety has been linked to the inhibition of tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. Research suggests that modifications to the thiazole ring can enhance bioactivity against specific cancer cell lines.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Thiazole derivatives are known for their ability to disrupt microbial cell walls and inhibit essential enzymatic activities. In vitro studies have demonstrated efficacy against a range of pathogens including bacteria and fungi. This application could lead to the development of new antibiotics in an era of increasing resistance.
Neuroprotective Effects
The incorporation of tetrahydroisoquinoline structures is noteworthy due to their neuroprotective properties. Compounds featuring this scaffold have been studied for their role in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may enhance cognitive function and provide neuroprotection through modulation of neurotransmitter systems.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiazole ring and subsequent introduction of the sulfonamide group.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the thiazole ring or modifications to the tetrahydroisoquinoline component can significantly affect biological activity and selectivity towards target receptors or enzymes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: Anticancer Activity | Demonstrated that thiazole derivatives induce apoptosis in breast cancer cells with IC50 values in low micromolar range. |
| Study 2: Antimicrobial Efficacy | Reported broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) below 10 µg/mL. |
| Study 3: Neuroprotective Mechanisms | Showed improved cognitive performance in rodent models of Alzheimer's when administered prior to cognitive testing. |
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural differences and inferred properties between the target compound and analogs:
Ring Systems and Conformational Analysis
- Thiazole vs.
- Tetrahydroisoquinoline Substituents: The sulfonyl group in the target compound may stabilize specific puckered conformations, contrasting with the trifluoromethyl sulfonyl group in ’s analog, which could induce steric strain or alter hydrogen-bonding patterns .
Biological Activity
Chemical Structure
- IUPAC Name : Ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate
- Molecular Formula : C₁₈H₁₈N₂O₄S
Key Functional Groups
- Thiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- Tetrahydroisoquinoline Moiety : Associated with neuroprotective effects and potential in treating neurodegenerative diseases.
Antitumor Activity
Recent studies have shown that compounds containing the tetrahydroisoquinoline scaffold exhibit significant antitumor properties. For instance, in vitro assays demonstrated that derivatives of tetrahydroisoquinoline can inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydroisoquinoline core can enhance cytotoxicity against specific tumor types .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial activity. Compounds similar to this compound have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of thiazoles to disrupt bacterial cell walls .
Neuroprotective Effects
The incorporation of the tetrahydroisoquinoline structure suggests potential neuroprotective effects. Research indicates that derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in preventing neuronal damage in conditions such as Alzheimer's disease .
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of tetrahydroisoquinoline derivatives, a compound similar to the one showed IC50 values in the low micromolar range against human cancer cell lines such as HepG2 and MCF7. The study concluded that structural modifications significantly affected the compounds' potency .
Case Study 2: Antimicrobial Activity
A series of thiazole derivatives were tested for their antimicrobial properties. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli. This suggests that compounds with similar structures could be developed into effective antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
